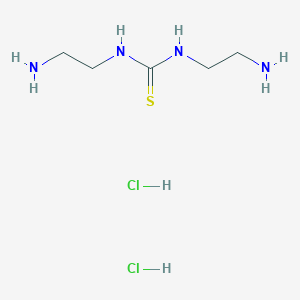

1,3-Bis(2-aminoethyl)thiourea dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(2-aminoethyl)thiourea dihydrochloride is a thiourea derivative with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes two aminoethyl groups attached to a thiourea backbone, and it is typically found in its dihydrochloride salt form. The molecular formula of this compound is C5H16Cl2N4S, and it has a molecular weight of 235.17 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride typically involves the reaction of thiourea with ethylenediamine. The process can be summarized as follows:

Reaction of Thiourea with Ethylenediamine: Thiourea is reacted with ethylenediamine in the presence of hydrochloric acid to form the desired product. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield.

Purification: The resulting product is then purified through recrystallization or other suitable purification techniques to obtain the dihydrochloride salt in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to maximize yield and minimize production costs. The purification steps are also scaled up to handle larger quantities of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2-aminoethyl)thiourea dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or other oxidized derivatives.

Reduction: It can be reduced to form thiols or other reduced forms.

Substitution: The amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other common oxidizing agents.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution Reactions: Various alkylating agents, acylating agents, and other electrophiles.

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

1,3-Bis(2-aminoethyl)thiourea dihydrochloride has demonstrated significant antimicrobial properties. Studies have shown that thiourea derivatives exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, one study reported minimum inhibitory concentrations (MICs) in the range of 40 to 50 µg/mL against Enterococcus faecalis and Pseudomonas aeruginosa, comparable to standard antibiotics like ceftriaxone .

Antioxidant Activity

The compound also exhibits antioxidant properties. A derivative of thiourea was found to have a high reducing potential when tested against ABTS free radicals, showcasing an IC50 value of 52 µg/mL. This indicates its potential use in formulations aimed at combating oxidative stress .

Anticancer Potential

Research indicates that thiourea derivatives can target specific molecular pathways involved in cancer progression. For example, studies have reported IC50 values ranging from 3 to 20 µM against various cancer cell lines, including pancreatic and breast cancer cells. The bis-thiourea structure has shown efficacy with IC50 values as low as 1.5 µM against human leukemia cell lines .

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of thiourea with amines under controlled conditions. Variations in the synthesis process have led to the development of numerous derivatives with enhanced biological activities. For example, modifications in the amine chains have been shown to improve antimicrobial potency significantly .

Case Study: Anticancer Activity

In a study assessing the anticancer activity of various thiourea derivatives, researchers found that certain compounds exhibited substantial cytotoxicity against different cancer cell lines. The most active compounds showed IC50 values lower than 5 µM across multiple tests, indicating their potential as therapeutic agents in oncology .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of synthesized thioureas revealed that compounds containing halogen substitutions displayed superior activity against Gram-positive bacteria compared to their non-substituted counterparts. The p-chloro derivative was particularly noted for its effectiveness with an MIC of 1 µg/mL against Mycobacterium tuberculosis .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 1,3-Bis(2-aminoethyl)thiourea dihydrochloride involves its interaction with various molecular targets and pathways. The compound’s thiourea backbone allows it to form strong hydrogen bonds and coordinate with metal ions, which can influence its biological activity. The aminoethyl groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiourea: A simpler analog with a similar thiourea backbone but without the aminoethyl groups.

1,1’-Ethane-1,2-diylbis(3-phenylthiourea): A bisthiourea derivative with phenyl groups instead of aminoethyl groups.

1,1’-Propane-1,3-diylbis(3-phenylthiourea): Another bisthiourea derivative with a propane backbone and phenyl groups.

Uniqueness

1,3-Bis(2-aminoethyl)thiourea dihydrochloride is unique due to its specific structure, which includes two aminoethyl groups attached to the thiourea backbone. This structure imparts unique chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

1,3-Bis(2-aminoethyl)thiourea dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a thiourea derivative characterized by two aminoethyl groups attached to a central thiourea moiety. Its molecular formula is C₄H₁₃Cl₂N₃S, with a molecular weight of approximately 195.06 g/mol. The compound is soluble in water and exhibits a high degree of reactivity due to the presence of thiourea functional groups.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains. In a study, it demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 50 µg/mL |

These results suggest that the compound can compete with standard antibiotics like ceftriaxone, exhibiting comparable inhibition zones .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal strains, including Candida albicans. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of cellular membranes or inhibition of essential metabolic pathways.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Studies have demonstrated its ability to scavenge free radicals effectively, as evidenced by IC50 values in various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 52 |

These findings indicate that the compound can potentially mitigate oxidative stress in biological systems .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. It has shown promising results with IC50 values ranging from 7 to 20 µM against different types of cancer cells, including breast and pancreatic cancer lines. The compound appears to influence critical signaling pathways involved in cancer progression and may inhibit angiogenesis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Free Radical Scavenging : Its antioxidant properties help neutralize reactive oxygen species (ROS), reducing oxidative damage.

- Cellular Signaling Modulation : The compound may interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in various applications:

- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several thiourea derivatives, including this compound. Results indicated superior activity against multi-drug resistant strains compared to traditional antibiotics .

- Antioxidant Assessment : In vitro studies assessed the antioxidant capacity of the compound using DPPH and ABTS assays, revealing significant radical scavenging activity that suggests potential therapeutic applications in oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

1,3-bis(2-aminoethyl)thiourea;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N4S.2ClH/c6-1-3-8-5(10)9-4-2-7;;/h1-4,6-7H2,(H2,8,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTUAZYWJDSJDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)NCCN)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.